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Compound of Interest

Compound Name:
2-Hydroxy-3,6-

dimethylbenzaldehyde

Cat. No.: B112057 Get Quote

An In-depth Technical Guide to 2-Hydroxy-3,6-dimethylbenzaldehyde

Introduction
2-Hydroxy-3,6-dimethylbenzaldehyde, a disubstituted salicylaldehyde derivative, is a

versatile organic compound of significant interest to researchers in synthetic chemistry and

drug discovery. Its molecular architecture, featuring a reactive aldehyde, a phenolic hydroxyl

group, and two methyl substituents on the aromatic ring, provides a unique platform for the

construction of more complex molecular entities. The strategic placement of these functional

groups dictates its reactivity and potential as a precursor for a wide array of chemical

transformations.

This technical guide provides a comprehensive overview of 2-Hydroxy-3,6-
dimethylbenzaldehyde, including its physicochemical properties, detailed synthetic protocols,

analytical characterization, purification techniques, and its potential applications as a building

block in medicinal chemistry and materials science. The information presented herein is

intended to equip researchers, scientists, and drug development professionals with the

necessary knowledge to effectively utilize this compound in their work.

Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of a compound is

paramount for its successful application in research and development. The key properties of 2-
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Hydroxy-3,6-dimethylbenzaldehyde are summarized in the table below.

Property Value Source(s)

Molecular Weight 150.17 g/mol [1]

Molecular Formula C₉H₁₀O₂ [1]

CAS Number 1666-04-2 [1]

Appearance Solid [2]

Melting Point 61 °C [2]

Boiling Point Not available

Solubility

Soluble in common organic

solvents like ethanol,

methanol, and chloroform.

InChI Key
WTHUWXPBPNTSHJ-

UHFFFAOYSA-N
[2]

Synthesis of 2-Hydroxy-3,6-dimethylbenzaldehyde
The introduction of a formyl group onto a phenolic ring system is a cornerstone of aromatic

chemistry. For the synthesis of 2-Hydroxy-3,6-dimethylbenzaldehyde, the starting material is

typically 2,5-dimethylphenol. The primary challenge lies in the regioselective formylation at the

ortho position to the hydroxyl group. Two classical and effective methods for this transformation

are the Duff reaction and the Reimer-Tiemann reaction.

The Duff Reaction
The Duff reaction is a formylation method that utilizes hexamethylenetetramine (HMTA) as the

formylating agent in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid.[1]

[3] This method is particularly effective for electron-rich phenols and generally favors ortho-

formylation.

Causality of Experimental Choices: The use of an acidic medium is crucial for the generation of

the electrophilic iminium ion from HMTA, which is the active formylating species. The reaction
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is heated to provide the necessary activation energy for the electrophilic aromatic substitution

to occur. The final hydrolysis step is essential to convert the intermediate imine to the desired

aldehyde.

Step 1: Formation of Electrophile

Step 2: Electrophilic Aromatic Substitution Step 3: Hydrolysis

Hexamethylenetetramine (HMTA) Iminium Ion (Electrophile)
H⁺

2,5-Dimethylphenol Benzylamine Intermediate+ Iminium Ion Imine IntermediateRearrangement 2-Hydroxy-3,6-dimethylbenzaldehyde
H₃O⁺

Click to download full resolution via product page

Duff Reaction Mechanism for Formylation of 2,5-Dimethylphenol.

Experimental Protocol: Synthesis via Duff Reaction

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, add 2,5-dimethylphenol (1 equivalent).

Reagent Addition: Add hexamethylenetetramine (2 equivalents) and trifluoroacetic acid (as

the solvent and catalyst).

Reaction: Heat the mixture to reflux with vigorous stirring for 3-4 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC).

Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice

water.

Hydrolysis: Acidify the aqueous mixture with dilute hydrochloric acid to hydrolyze the

intermediate imine. The product will precipitate as a solid.
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Isolation: Collect the solid product by vacuum filtration and wash with cold water.

Purification: The crude product can be purified by recrystallization or column

chromatography.

The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols.[4]

[5] It involves the reaction of a phenol with chloroform in the presence of a strong base, such

as sodium hydroxide. The reactive electrophile in this case is dichlorocarbene (:CCl₂).

Causality of Experimental Choices: The strong base serves two purposes: it deprotonates the

phenol to form the more nucleophilic phenoxide ion, and it dehydrohalogenates chloroform to

generate the dichlorocarbene. The reaction is typically run in a biphasic system, requiring

vigorous stirring to facilitate the reaction between the aqueous and organic phases.

Step 1: Dichlorocarbene Formation

Step 2: Electrophilic Attack Step 3: Hydrolysis

Chloroform (CHCl₃) Dichlorocarbene (:CCl₂)NaOH, -HCl

2,5-Dimethylphenoxide Dichloromethyl Intermediate
+ :CCl₂

2-Hydroxy-3,6-dimethylbenzaldehyde

1. NaOH
2. H₃O⁺

Click to download full resolution via product page

Reimer-Tiemann Reaction Mechanism.

Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the

synthesized 2-Hydroxy-3,6-dimethylbenzaldehyde. The following sections detail the

expected spectroscopic data.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.hmdb.ca/spectra/nmr_one_d/3819
https://www.ijfmr.com/papers/2024/4/26078.pdf
https://www.benchchem.com/product/b112057?utm_src=pdf-body-img
https://www.benchchem.com/product/b112057?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112057?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note on Spectroscopic Data: Experimental spectra for 2-Hydroxy-3,6-dimethylbenzaldehyde
are not readily available in public databases. The following data tables are based on predicted

values and analysis of structurally similar compounds. These should be used as a guide for

interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen

atoms.

Chemical Shift (δ,
ppm) (Predicted)

Multiplicity Integration Assignment

~11.0 Singlet 1H Phenolic -OH

~10.2 Singlet 1H Aldehyde -CHO

~7.2 Doublet 1H Aromatic C4-H

~6.9 Doublet 1H Aromatic C5-H

~2.5 Singlet 3H Methyl C6-CH₃

~2.3 Singlet 3H Methyl C3-CH₃

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
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Chemical Shift (δ, ppm) (Predicted) Assignment

~192 Aldehyde C=O

~160 Aromatic C2-OH

~140 Aromatic C6-CH₃

~135 Aromatic C4

~125 Aromatic C5

~120 Aromatic C1-CHO

~118 Aromatic C3-CH₃

~20 Methyl C6-CH₃

~15 Methyl C3-CH₃

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber
(cm⁻¹) (Predicted)

Intensity Vibrational Mode Functional Group

3200-3400 Broad O-H Stretch Phenolic -OH

2920-2980 Medium C-H Stretch Methyl -CH₃

2820, 2720 Weak
C-H Stretch (Fermi

doublet)
Aldehyde -CHO

1650-1670 Strong C=O Stretch Aldehyde -CHO

1580-1600 Medium C=C Stretch Aromatic Ring

1450-1480 Medium C=C Stretch Aromatic Ring

1200-1250 Strong C-O Stretch Phenolic C-O

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. For 2-Hydroxy-3,6-dimethylbenzaldehyde, the molecular ion peak [M]⁺

would be observed at m/z = 150. Common fragmentation patterns for benzaldehydes include

the loss of a hydrogen radical (M-1) to give [M-H]⁺ at m/z = 149, and the loss of the formyl

group (M-29) to give [M-CHO]⁺.

Purification Techniques
Purification of the crude product is crucial to obtain a high-purity sample suitable for further

applications. The two most common methods for purifying solid organic compounds are

recrystallization and column chromatography.

Recrystallization
Recrystallization is an effective method for purifying crystalline solids. The choice of solvent is

critical for successful recrystallization.

Experimental Protocol: Recrystallization

Solvent Selection: A suitable solvent or solvent pair should be chosen. A good solvent will

dissolve the compound when hot but not when cold. A mixture of a non-polar solvent like

hexanes and a slightly more polar solvent like ethyl acetate or toluene is a good starting

point.[6]

Dissolution: In an Erlenmeyer flask, dissolve the crude 2-Hydroxy-3,6-
dimethylbenzaldehyde in the minimum amount of the hot solvent.

Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to

remove them.

Crystallization: Allow the solution to cool slowly to room temperature. Subsequently, place

the flask in an ice bath to maximize crystal formation.

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining

soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator.

Column Chromatography
Column chromatography is a powerful technique for separating compounds with similar

polarities.

Experimental Protocol: Column Chromatography

Mobile Phase Selection: Using TLC, determine an optimal mobile phase that provides good

separation between the desired product and impurities. A mixture of hexanes and ethyl

acetate is a common choice. The Rf of the desired product should be around 0.3-0.4.

Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a

chromatography column.

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and

load it onto the top of the silica gel column.

Elution: Add the mobile phase to the top of the column and begin elution, collecting fractions.

Fraction Analysis: Monitor the composition of the collected fractions using TLC.

Product Isolation: Combine the fractions containing the pure product and evaporate the

solvent using a rotary evaporator to obtain the purified compound.

Applications in Drug Development and Research
While specific drug development applications for 2-Hydroxy-3,6-dimethylbenzaldehyde are

not extensively documented, its structural motifs and reactive functional groups make it a

valuable intermediate in medicinal chemistry. The aldehyde and hydroxyl groups are

particularly useful for synthesizing a variety of derivatives, most notably Schiff bases.

Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a class of

compounds known to exhibit a wide range of biological activities, including antibacterial,

antifungal, and anticancer properties.[2][5][7][8] The imine (-C=N-) linkage in Schiff bases is

crucial for their biological activity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b112057?utm_src=pdf-body
https://www.jmchemsci.com/article_162542_1f37e95bcd6f66a038a9099cbe58f98f.pdf
https://www.ijfmr.com/papers/2024/4/26078.pdf
https://gsconlinepress.com/journals/gscbps/sites/default/files/GSCBPS-2022-0484.pdf
https://www.researchgate.net/publication/324984910_Synthesis_spectroscopic_characterization_and_biological_study_of_some_new_Schiff_bases_based_on_2-hydroxybenzadehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112057?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Hydroxy-3,6-dimethylbenzaldehyde

Schiff Base Derivative

+ R-NH₂

- H₂O

Primary Amine (R-NH₂)

Click to download full resolution via product page

General Synthesis of Schiff Bases.

The presence of the hydroxyl and methyl groups on the aromatic ring of 2-Hydroxy-3,6-
dimethylbenzaldehyde can be strategically utilized to modulate the electronic and steric

properties of the resulting Schiff bases, potentially enhancing their biological activity or

selectivity. Researchers can synthesize a library of Schiff base derivatives from this aldehyde

and screen them for various therapeutic targets.

Safety and Handling
2-Hydroxy-3,6-dimethylbenzaldehyde should be handled with appropriate safety precautions

in a well-ventilated laboratory. It is classified as a skin irritant, a serious eye irritant, and may

cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including

safety glasses, gloves, and a lab coat, should be worn when handling this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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